
Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo, fluoro, and methyl group attached to a phenyl ring, which is further connected to an oxopropanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate typically involves the esterification of 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
化学反応の分析
Types of Reactions
Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the oxopropanoate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether), low temperature.
Oxidation: Oxidizing agents (potassium permanganate), solvents (water), room temperature.
Major Products Formed
Substitution: Ethyl 3-(4-amino-2-fluoro-5-methylphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-hydroxypropanoate.
Oxidation: Ethyl 3-(4-bromo-2-fluoro-5-carboxyphenyl)-3-oxopropanoate.
科学的研究の応用
Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The bromo and fluoro groups on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The ester moiety can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
類似化合物との比較
Ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-(4-bromo-2-fluorophenyl)-3-oxopropanoate: Lacks the methyl group on the phenyl ring.
Ethyl 3-(4-bromo-5-methylphenyl)-3-oxopropanoate: Lacks the fluoro group on the phenyl ring.
Ethyl 3-(4-fluoro-5-methylphenyl)-3-oxopropanoate: Lacks the bromo group on the phenyl ring.
The presence of all three substituents (bromo, fluoro, and methyl) in this compound makes it unique and can influence its reactivity and interactions with other molecules.
特性
分子式 |
C12H12BrFO3 |
|---|---|
分子量 |
303.12 g/mol |
IUPAC名 |
ethyl 3-(4-bromo-2-fluoro-5-methylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C12H12BrFO3/c1-3-17-12(16)6-11(15)8-4-7(2)9(13)5-10(8)14/h4-5H,3,6H2,1-2H3 |
InChIキー |
XSWTWXSUOVGPFV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C(=C1)C)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14763779.png)
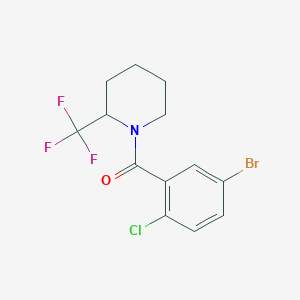


![5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione](/img/structure/B14763795.png)
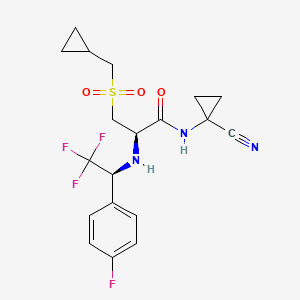
![(2R,3R,4S,5R)-2-[2-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763800.png)

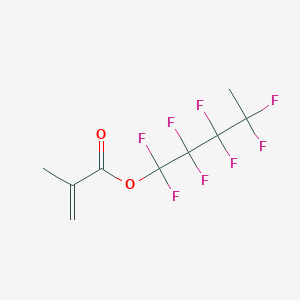
![Benzo[3,4]cyclohepta[1,2-d]imidazole](/img/structure/B14763814.png)
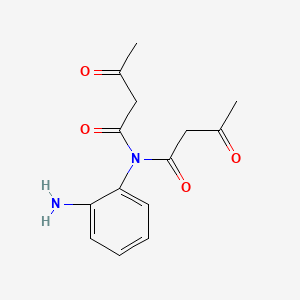
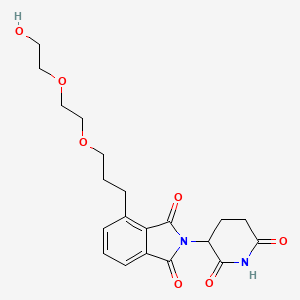
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-](/img/structure/B14763829.png)

